A Technical Guide to tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate: A Versatile Intermediate in Modern Organic Synthesis
A Technical Guide to tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate: A Versatile Intermediate in Modern Organic Synthesis
This guide provides an in-depth exploration of tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, a key building block in contemporary organic synthesis. Known commonly as N-Boc-glycine Weinreb amide, this reagent provides a masterful solution to the classic problem of over-addition in acylation reactions, enabling the controlled and high-yield synthesis of α-amino ketones and aldehydes. For researchers, particularly in pharmaceutical and natural product development, mastering the application of this compound is essential for the efficient construction of complex molecular architectures.
Section 1: Core Physicochemical Properties and Specifications
The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. N-Boc-glycine Weinreb amide is a stable, crystalline solid at room temperature, making it convenient to handle and store compared to more labile acylating agents.[1][2]
| Property | Value | Source(s) |
| Chemical Name | tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate | [3][4] |
| Synonym(s) | N-Boc-glycine Weinreb amide, N-(tert-Butoxycarbonyl)glycine N′-methoxy-N′-methylamide | [1][3][5] |
| CAS Number | 121505-93-9 | [1][2][3] |
| Molecular Formula | C₉H₁₈N₂O₄ | [3][6] |
| Molecular Weight | 218.25 g/mol | [1][2][3][6] |
| Appearance | White to off-white solid | Inferred from MP |
| Melting Point | 100-104 °C | [1][2] |
| Purity | Typically ≥97-98% | [3][7] |
| Storage | Store at room temperature | [3] |
| Topological Polar Surface Area | 67.87 Ų | [3] |
| logP | 0.5309 | [3] |
Section 2: The Mechanistic Advantage of the Weinreb-Nahm Amide
The primary function of this reagent is rooted in the unique reactivity of the N-methoxy-N-methylamide, or Weinreb-Nahm amide, functional group.[8] When traditional acylating agents like esters or acid chlorides react with potent organometallic nucleophiles (e.g., Grignard or organolithium reagents), the reaction is notoriously difficult to stop at the ketone stage. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[9]
The Weinreb-Nahm amide elegantly circumvents this problem. The genius of this functional group lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon addition of the nucleophile.[9] This intermediate is unreactive towards further nucleophilic attack and does not collapse to the ketone until a deliberate acidic workup is performed. This mechanistic feature provides a reliable "stop-gate," ensuring the reaction proceeds cleanly to the desired ketone.[8][10][11]
Section 3: Synthesis and Purification Protocol
The title compound is readily prepared from commercially available N-Boc-glycine and N,O-dimethylhydroxylamine hydrochloride. The core of the synthesis is a standard amide bond formation.
Step-by-Step Synthesis Methodology
Objective: To synthesize tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate from N-Boc-glycine.
Materials:
-
N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH) (1.0 eq)[12]
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 eq)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
Protocol:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-glycine (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HOBt (1.2 eq). Dissolve the mixture in anhydrous DCM or DMF.
-
Causality: HOBt is used as a coupling additive to suppress side reactions, particularly racemization (though not a risk for glycine), and improve the efficiency of the EDC coupling by forming a more reactive activated ester.[13]
-
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the non-nucleophilic base, DIPEA or NMM (3.0 eq). Stir for 10-15 minutes.
-
Causality: Two equivalents of base are required: one to neutralize the hydrochloride salt of the amine and another to neutralize the HCl generated during the coupling reaction. An extra equivalent ensures the reaction medium remains basic. A non-nucleophilic base is crucial to avoid competing reactions with the activated carboxylic acid.
-
-
Coupling Agent Addition: Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting Boc-Gly-OH is consumed.
-
Aqueous Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Causality: The acid wash removes unreacted base (DIPEA/NMM) and basic byproducts. The bicarbonate wash removes unreacted HOBt and any remaining acidic species. The brine wash removes residual water before drying.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure title compound as a white solid.
Section 4: Key Synthetic Applications
The true value of N-Boc-glycine Weinreb amide is demonstrated in its application as a precursor to valuable synthetic intermediates.
Protocol for α-Amino Ketone Synthesis
Objective: To synthesize an N-Boc-protected α-amino ketone using a Grignard reagent.
Materials:
-
N-Boc-glycine Weinreb amide (1.0 eq)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in ether) (1.2-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated NH₄Cl solution or 1 M HCl
Protocol:
-
Reaction Setup: Dissolve N-Boc-glycine Weinreb amide (1.0 eq) in anhydrous THF in a flame-dried, two-neck flask under an inert atmosphere.
-
Nucleophile Addition: Cool the solution to 0 °C or -78 °C (depending on the reactivity of the Grignard reagent). Slowly add the Grignard reagent (1.2-1.5 eq) dropwise via syringe.
-
Causality: A low temperature is critical to control the reaction rate and prevent potential side reactions, such as deprotonation of the carbamate proton. A slight excess of the Grignard reagent ensures complete conversion.
-
-
Reaction Monitoring: Stir the reaction at the low temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting amide.
-
Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Causality: The acidic quench (NH₄Cl is a mild acid) serves two purposes: it protonates and hydrolyzes the stable tetrahedral intermediate to release the ketone, and it neutralizes any excess Grignard reagent.[9]
-
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography to yield the desired N-Boc-α-amino ketone.
Protocol for N-Boc-Glycinal (α-Amino Aldehyde) Synthesis
Objective: To reduce N-Boc-glycine Weinreb amide to the corresponding aldehyde.
Materials:
-
N-Boc-glycine Weinreb amide (1.0 eq)
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes or toluene) (1.5 eq) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous THF or DCM
Protocol:
-
Reaction Setup: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF or DCM under an inert atmosphere.
-
Reductant Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add DIBAL-H (1.5 eq) dropwise.
-
Causality: The reaction must be kept at low temperature to prevent over-reduction of the aldehyde product to the corresponding alcohol. DIBAL-H is often preferred as it is less reactive than LiAlH₄, offering better control.
-
-
Reaction and Quenching: Stir at -78 °C for 1-2 hours. Quench the reaction at low temperature by the slow addition of methanol, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.
-
Workup and Isolation: Warm the mixture to room temperature, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, dry, and concentrate carefully to yield the crude N-Boc-glycinal. The product is often used immediately in the next step due to its potential instability.
Boc Group Deprotection
The N-terminal Boc group can be easily removed to liberate the primary amine, which can then participate in further reactions, such as peptide bond formation.
Protocol:
-
Dissolve the Boc-protected compound in DCM (approx. 0.1 M).
-
Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v).
-
Stir at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or DCM to remove residual acid.
-
The resulting ammonium trifluoroacetate salt is typically used without further purification.
Section 5: Safety and Handling
tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate is classified as a combustible solid.[1][2] It should be handled in a well-ventilated area, preferably a chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[14] The compound is also rated as WGK 3, indicating a severe hazard to water, so it should not be allowed to enter drains or waterways.[1][2] Dispose of chemical waste in accordance with local and national regulations.
Conclusion
tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate is more than just a protected amino acid derivative; it is a precision tool for synthetic chemists. Its ability to act as a robust precursor for ketones and aldehydes without the common issue of over-addition makes it an invaluable asset in multi-step synthesis. By understanding the underlying mechanism of the Weinreb amide and mastering the protocols for its synthesis and application, researchers in drug development and academia can significantly streamline their synthetic routes, improve yields, and access complex molecules with greater efficiency.
References
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Wikipedia. Weinreb ketone synthesis. [Online] Available at: [Link]
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Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Online] Available at: [Link]
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Organic Chemistry Portal. Weinreb Ketone Synthesis. [Online] Available at: [Link]
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PubChem. N-(tert-butoxycarbonyl)glycine. [Online] Available at: [Link]
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Aapptec Peptides. Boc-Gly-N(OMe)Me [121505-93-9]. [Online] Available at: [Link]
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